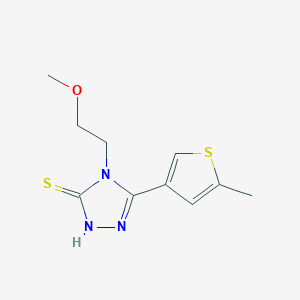
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol-containing triazole derivative, which makes it a promising candidate for various biological studies. In
作用機序
The mechanism of action of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
実験室実験の利点と制限
One of the main advantages of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is its ease of synthesis. This compound can be synthesized in good to excellent yields using a simple synthetic route, making it readily available for scientific research. Additionally, its potent biological activities make it a promising candidate for various biological studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain biological assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets. Another direction is the development of novel derivatives with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Its ease of synthesis and unique structure make it a promising candidate for various scientific research applications. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
合成法
The synthesis of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with 2-methoxyethylamine and sodium azide, followed by the reduction of the resulting azide with hydrogen sulfide. This synthetic route has been reported to yield the desired compound in good to excellent yields.
科学的研究の応用
The unique structure of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol makes it a promising candidate for various scientific research applications. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
特性
IUPAC Name |
4-(2-methoxyethyl)-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-7-5-8(6-16-7)9-11-12-10(15)13(9)3-4-14-2/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAIRYXTDTARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)

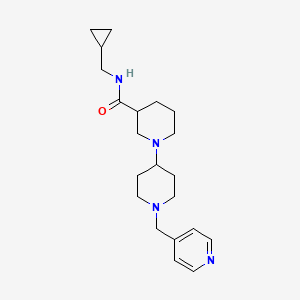
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)
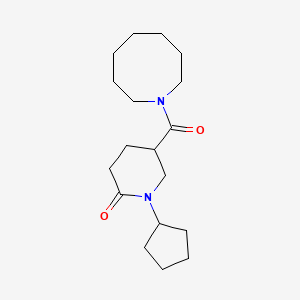
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
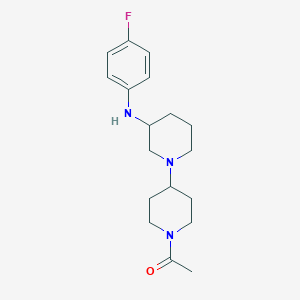
![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
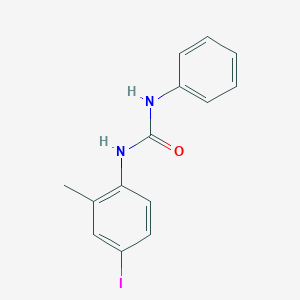
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
